molecular formula C25H26N4O2S B2916183 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705208-51-0

2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Numéro de catalogue: B2916183
Numéro CAS: 1705208-51-0
Poids moléculaire: 446.57
Clé InChI: GJKLGBXZZIMFPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((1H-Indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring three key pharmacophoric elements:

  • A piperidin-1-yl moiety, offering conformational flexibility and basicity.
  • A 3-(o-tolyl)-1,2,4-oxadiazole substituent, known for metabolic stability and π-π stacking capabilities.

This compound’s molecular formula is C₂₂H₂₂N₄O₂S (molecular weight: 406.5 g/mol).

Propriétés

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-17-7-2-3-9-19(17)25-27-23(31-28-25)13-18-8-6-12-29(15-18)24(30)16-32-22-14-26-21-11-5-4-10-20(21)22/h2-5,7,9-11,14,18,26H,6,8,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLGBXZZIMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity that combines the biological properties of indole and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2SC_{25}H_{26}N_{4}O_{2}S with a molecular weight of 446.57 g/mol. The structure features an indole ring linked to a thioether and an oxadiazole derivative, which is known for its diverse biological activities.

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing the 1,2,4-oxadiazole unit exhibit significant cytotoxicity against different cancer types including breast (MCF7), prostate (PC3), and CNS cancers .
  • Case Studies :
    • A study reported that derivatives of oxadiazoles showed IC50 values ranging from 0.24 µM to 0.96 µM against targets like EGFR and Src kinases, which are crucial in cancer progression .
    • Another investigation highlighted that compounds similar to the target molecule demonstrated potent activity against various human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Antimicrobial Activity

The presence of the indole and thioether functionalities in the compound suggests potential antimicrobial properties. Indoles have been documented to possess antibacterial and antifungal activities.

  • Research Findings :
    • Compounds derived from indole have shown effectiveness against both Gram-positive and Gram-negative bacteria .
    • The thioether linkage may enhance the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial action.

Anti-inflammatory Activity

Oxadiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

  • Mechanistic Insights :
    • Research indicates that oxadiazoles can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to their therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/PathogensIC50 Values (µM)References
AnticancerMCF7, PC30.24 - 0.96
AntimicrobialVarious BacteriaNot specified
Anti-inflammatoryCytokine InhibitionNot specified

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine and Heterocyclic Moieties

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Key Differences :

  • Heterocycle : The target compound uses a 1,2,4-oxadiazole , while analogs in feature tetrazole rings. Tetrazoles act as bioisosteres for carboxylic acids, enhancing solubility but reducing lipophilicity compared to oxadiazoles .
  • Substituents : The target compound’s o-tolyl group on oxadiazole provides steric bulk and hydrophobicity, whereas tetrazole analogs (e.g., compounds 22–28) have simpler aryl groups .

Synthetic Routes : Both classes use chloroacetyl chloride intermediates and nucleophilic substitution with piperidine, suggesting shared synthetic scalability .

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone

Key Differences :

  • Indole Substitution : The target compound has a thioether-linked indole (indol-3-ylthio), whereas this analog (C₁₆H₂₀N₂O) features a 2-methylindole group. The thioether in the target likely increases lipophilicity and oxidative stability compared to the methyl group .

Analogs with Oxadiazole and Azetidine/Azetidinyl Groups

2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Key Differences :

  • Heterocyclic Core: This compound (C₂₀H₁₇N₅O₂) replaces the target’s piperidine with a smaller azetidine ring.
  • Substituent : The pyridin-2-yl group on oxadiazole increases polarity compared to the target’s o-tolyl , which may alter pharmacokinetic properties (e.g., absorption) .

Analogs with Triazole and Oxadiazole Motifs

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Key Differences :

  • Functional Groups: The target’s indol-3-ylthio ethanone is replaced with a triazolyl methanone. Triazoles offer hydrogen-bonding capacity, which could enhance target engagement in polar active sites .
  • Shared Features : Both compounds retain the 3-(o-tolyl)-1,2,4-oxadiazole group, underscoring its importance in hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₂₂H₂₂N₄O₂S 406.5 Indol-3-ylthio, oxadiazole, piperidine o-Tolyl, thioether
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone C₁₆H₂₀N₂O 256.35 Indol-3-yl, piperidine 2-Methylindole
Tetrazole Derivatives (22–28) Varies ~300–350 Tetrazole, piperidine Aryl groups (e.g., phenyl)
Azetidine-Oxadiazole Analog C₂₀H₁₇N₅O₂ 359.4 Indol-3-yl, oxadiazole, azetidine Pyridin-2-yl
Triazolyl Methanone Analog C₂₀H₂₀N₆O₂ 376.4 Triazole, oxadiazole, piperidine o-Tolyl

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , leveraging chloroacetyl chloride and piperidine nucleophilic substitution .
  • Structure-Activity Relationships (SAR) :
    • The o-tolyl group on oxadiazole enhances hydrophobic interactions, as seen in multiple analogs .
    • Replacing piperidine with azetidine () may improve binding rigidity but reduce metabolic stability .
    • The indol-3-ylthio group offers unique electronic properties compared to methylindole or triazole substituents .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole) and coupling reactions. For example, thioether linkages (as in "thio" groups) require controlled pH and temperature to avoid side reactions. Purification via crystallization from methanol/water mixtures (1:1) is recommended to isolate intermediates . Optimization should include solvent selection (e.g., propan-2-ol for solubility) and catalyst screening.

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology : Use ¹H/¹³C NMR to confirm connectivity of indole, piperidine, and oxadiazole moieties. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ for thioether). Mass spectrometry (HRMS) verifies molecular weight. For unresolved stereochemistry, X-ray crystallography or DFT-based computational modeling (e.g., Gaussian 09) can validate 3D geometry .

Q. How should researchers handle stability and storage of this compound?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C due to potential oxidation of the thioether group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HPLC monitoring). Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict biological activity and guide experimental design?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity with targets (e.g., kinase enzymes). QSAR models can prioritize derivatives by correlating substituents (e.g., o-tolyl vs. p-tolyl) with activity. Validate predictions using in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in bioactivity data between in silico predictions and experimental results?

  • Methodology : Cross-validate computational models with experimental assays (e.g., SPR for binding kinetics). Investigate off-target effects via proteome-wide docking or transcriptomic profiling . Adjust force field parameters in simulations to account for solvent effects or protein flexibility .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology : Synthesize analogs with modifications at the indole (e.g., halogenation), oxadiazole (e.g., substituent variation), or piperidine (e.g., N-alkylation) positions. Test in parallel against a panel of biological targets (e.g., cancer cell lines, microbial strains). Use PCA (Principal Component Analysis) to identify critical physicochemical properties (e.g., logP, H-bond donors) driving activity .

Q. What experimental and theoretical approaches validate the compound’s mechanism of action?

  • Methodology : Combine kinetic studies (e.g., time-dependent inhibition assays) with molecular dynamics simulations to observe binding stability. Use CRISPR-Cas9 -modified cell lines to confirm target engagement. Metabolomic profiling can reveal downstream effects (e.g., ATP depletion in cancer cells) .

Methodological Considerations

Q. How to address missing physicochemical data (e.g., solubility, pKa) for this compound?

  • Methodology : Determine solubility via shake-flask method (aqueous/organic phase partitioning). Estimate pKa using potentiometric titration or computational tools (e.g., ACD/Labs). For logP, employ HPLC-derived retention times calibrated against standards .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Methodology : Use flow chemistry for exothermic reactions (e.g., oxadiazole formation) to improve heat dissipation. Optimize catalyst loading via DoE (Design of Experiments) . Monitor intermediates in real-time using PAT (Process Analytical Technology) tools like FTIR .

Data Presentation Example

Property Method Key Finding Reference
Synthetic Yield Crystallization (MeOH/H₂O)68% yield after optimization
logP HPLC-derived retention3.2 ± 0.1 (lipophilic character)
IC₅₀ (Kinase X) Fluorescence polarization12 nM ± 2 (competitive inhibition)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.